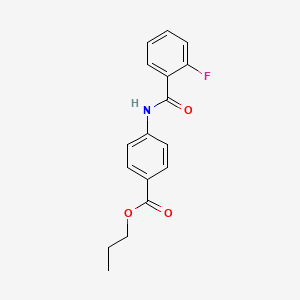

Propyl 4-(2-fluorobenzamido)benzoate

Description

Propyl 4-(2-fluorobenzamido)benzoate is a synthetic ester derivative of benzoic acid, characterized by a fluorinated benzamido substituent at the para position of the benzene ring and a propyl ester group. Its molecular structure combines a lipophilic propyl chain with a polar fluorobenzamido moiety, rendering it suitable for applications in medicinal chemistry and material science. The fluorine atom enhances electronegativity and metabolic stability, while the propyl ester may influence solubility and bioavailability . This compound is of interest due to its structural similarity to bioactive analogs, such as ethyl 2-(2-fluorobenzamido)benzoate (EFB-1), which exhibits anti-inflammatory and organ-protective properties .

Properties

IUPAC Name |

propyl 4-[(2-fluorobenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3/c1-2-11-22-17(21)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTPWMNCSBUYIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(2-fluorobenzamido)benzoate typically involves the esterification of 4-(2-fluorobenzamido)benzoic acid with propanol. This can be achieved through a Fischer esterification reaction, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized catalysts, such as lipases, can also be employed to facilitate the esterification process under milder conditions, reducing the need for harsh acids and high temperatures .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(2-fluorobenzamido)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-(2-fluorobenzamido)benzoic acid and propanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

Substitution: The fluorine atom on the benzamido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Hydrolysis: 4-(2-fluorobenzamido)benzoic acid and propanol.

Reduction: The corresponding alcohol derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Propyl 4-(2-fluorobenzamido)benzoate serves as an important building block in the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, facilitating the development of new materials and catalysts. The fluorobenzamide group enhances its reactivity, making it suitable for further functionalization and modification in synthetic pathways.

Antibacterial and Antifungal Properties

Research has indicated that compounds containing fluorobenzamide moieties exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that derivatives of fluorinated compounds can target bacterial enzymes involved in cell wall synthesis, leading to effective antibacterial effects. This property is particularly relevant in the context of rising antibiotic resistance, where novel antibacterial agents are urgently needed .

Therapeutic Applications

The potential therapeutic applications of this compound extend to various health conditions. Its ability to activate Peroxisome Proliferator-Activated Receptors (PPARs) suggests its role in managing metabolic disorders such as type 2 diabetes, dyslipidemias, and cardiovascular diseases. PPARs are crucial regulators of lipid metabolism and inflammation, making this compound a candidate for developing treatments aimed at mitigating metabolic syndrome and related complications .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties allow it to be incorporated into various formulations, enhancing the performance characteristics of end products. This includes applications in coatings, adhesives, and other materials where enhanced chemical resistance or specific reactivity is desired.

Case Studies

Mechanism of Action

The mechanism of action of Propyl 4-(2-fluorobenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, modulating their activity. The ester group can also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Chain Length Variations

Propyl 4-(2-fluorobenzamido)benzoate differs from its ethyl and methyl analogs primarily in ester chain length, which impacts physicochemical properties and biological activity:

The propyl ester’s extended alkyl chain increases lipophilicity (LogP = 3.2), enhancing membrane permeability but reducing aqueous solubility compared to the ethyl analog (EFB-1). EFB-1, however, demonstrated potent inhibition of neutrophil superoxide production (IC₅₀ = 5.2 µM) in preclinical studies, suggesting that moderate lipophilicity balances solubility and activity . Methyl esters, while more soluble, may suffer from rapid enzymatic hydrolysis in vivo .

Substituent Modifications

The fluorobenzamido group distinguishes this compound from non-fluorinated or differently substituted benzoates:

The electron-withdrawing fluorine in this compound stabilizes the benzamido group against hydrolysis compared to the electron-donating dimethylamino group in ethyl 4-(dimethylamino)benzoate, which accelerates resin curing but lacks pharmacological relevance .

Biological Activity

Propyl 4-(2-fluorobenzamido)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a propyl ester linked to a benzoic acid derivative with a fluorinated aromatic ring. The inclusion of fluorine in the benzamide moiety is significant as it can influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : By binding to active sites on enzymes, it can inhibit their activity, which is crucial in various biochemical pathways.

- Protein Binding : The compound may also interact with proteins, affecting their function and stability.

These interactions can lead to downstream effects such as altered cell signaling, proliferation, and apoptosis.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, fluorinated benzamide derivatives have shown promising antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains. This suggests that the fluorine atom enhances binding affinity to bacterial targets, potentially leading to improved therapeutic efficacy .

Anticancer Potential

Research has demonstrated that certain benzoate derivatives possess anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, docking studies suggest that similar compounds can act as inhibitors of D-alanyl-D-alanine ligase (Ddl), a target in bacterial cell wall synthesis, which may also be relevant in cancer therapy due to shared pathways in cell proliferation and survival .

Case Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of various benzoate derivatives, this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics. This study highlights the potential for developing new antibacterial agents from this class of compounds.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of fluorinated benzoates revealed that this compound significantly reduced cell viability in human pancreatic cancer cells (HPAC). The mechanism was linked to apoptosis induction through the mitochondrial pathway, suggesting its potential use as an adjunct therapy in cancer treatment.

Research Findings Summary Table

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antibacterial | MIC against Staphylococcus aureus comparable to antibiotics |

| Study 2 | Anticancer | Induced apoptosis in HPAC cells; reduced cell viability significantly |

Q & A

Q. What strategies mitigate off-target effects in preclinical models?

- Methodological Answer : Proteome-wide affinity profiling (chemical proteomics) using immobilized compound analogs identifies off-target binding. CRISPR-Cas9 knockout models validate target specificity. Dose-response studies in zebrafish or organoids minimize false positives. Data from fluorinated pyrazole derivatives highlight the importance of selectivity indices (>10-fold) for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.